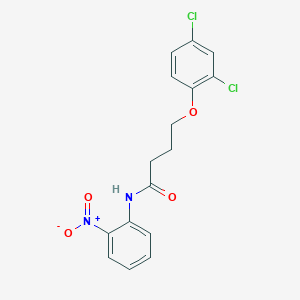

4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide, also known as dicamba, is a synthetic herbicide that is commonly used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low cost. In

Aplicaciones Científicas De Investigación

Dicamba has been extensively studied for its effectiveness in controlling broadleaf weeds in various crops, including soybeans, cotton, and corn. It has also been used in research to study the effects of herbicides on the environment and human health. Dicamba has been found to have a low toxicity to humans and other mammals, making it a safe herbicide to use in agriculture.

Mecanismo De Acción

Dicamba works by mimicking the natural plant hormone auxin, which regulates plant growth and development. When applied to a plant, 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide is absorbed and transported throughout the plant, causing it to grow uncontrollably and eventually die. Dicamba is effective against broadleaf weeds because they are more sensitive to auxin than grasses and other plants.

Biochemical and Physiological Effects:

Dicamba has been found to have a range of biochemical and physiological effects on plants. It can cause changes in gene expression, alter the structure and function of cell membranes, and disrupt the balance of plant hormones. These effects can lead to stunted growth, chlorosis, and eventually death of the plant.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dicamba is a popular herbicide in agricultural research due to its low cost and effectiveness. It is also relatively safe to use, making it a good choice for experiments that involve human or animal subjects. However, 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide can be difficult to control and can have unintended effects on non-target plants and animals. It is important to use 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide with caution and follow proper safety protocols when conducting experiments.

Direcciones Futuras

There are several future directions for 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide research. One area of interest is the development of new formulations of 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide that are more effective and have fewer unintended effects on the environment. Another area of research is the study of 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide resistance in weeds and the development of new strategies to control resistant populations. Additionally, there is a need for more research on the long-term effects of 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide on human and environmental health.

Métodos De Síntesis

Dicamba can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This acid is then esterified with 2-nitrophenol to form 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide. The synthesis of 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide is relatively simple and can be done on a large scale, making it a cost-effective herbicide.

Propiedades

IUPAC Name |

4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O4/c17-11-7-8-15(12(18)10-11)24-9-3-6-16(21)19-13-4-1-2-5-14(13)20(22)23/h1-2,4-5,7-8,10H,3,6,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJCIVCCUSVYQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate](/img/structure/B5130141.png)

![N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5130150.png)

![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5130153.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5130155.png)

![4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5130213.png)

![1'-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5130225.png)

![2-({2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B5130233.png)